CGP48369

Übersicht

Beschreibung

CGP48369 ist ein potenter Angiotensin-II-Rezeptor-Antagonist, der für seine blutdrucksenkenden Wirkungen bekannt ist. Es verstärkt die endothelabhängige Relaxation der Koronararterien bei spontan hypertensiven Ratten . Diese Verbindung wird hauptsächlich in der Forschung im Bereich der Herz-Kreislauf-Erkrankungen, insbesondere der Hypertonie, eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP48369 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die spezifischen Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Die Herstellung umfasst typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Aufreinigungsschritten wie Kristallisation und Chromatographie. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um die Anforderungen der Forschungsqualität zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGP48369 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch Katalysatoren oder spezifische Reagenzien erleichtert.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

CGP48369 has been extensively studied for its ability to lower blood pressure in various animal models. Research indicates that this compound effectively reduces systolic blood pressure in spontaneously hypertensive rats (SHR). In a controlled study, SHR treated with this compound showed a comparable reduction in blood pressure to those receiving other antihypertensive therapies such as nifedipine and benazepril hydrochloride, demonstrating a decrease of approximately 18-23 mm Hg over an eight-week treatment period .

Table 1: Comparison of Antihypertensive Therapies

| Treatment | Systolic Blood Pressure Reduction (mm Hg) | Duration (weeks) |

|---|---|---|

| This compound | 18-23 | 8 |

| Nifedipine | 18-23 | 8 |

| Benazepril HCl | 18-23 | 8 |

Improvement of Endothelial Function

In addition to its antihypertensive effects, this compound has been shown to improve endothelial function in hypertensive models. The compound helps restore endothelium-dependent relaxations to acetylcholine, which are impaired in untreated hypertensive states. This restoration is crucial as endothelial dysfunction is a significant contributor to cardiovascular diseases .

Case Study: Endothelial Function Restoration

A study involving SHR demonstrated that chronic treatment with this compound not only reduced blood pressure but also improved vascular responses to endothelin-1 and norepinephrine, suggesting a multifaceted role in vascular health .

Potential Applications Beyond Hypertension

Recent investigations have suggested that this compound may have broader applications beyond hypertension management. These include:

- Heart Failure : Given its effects on vascular resistance and endothelial function, this compound may play a role in managing heart failure by improving blood flow dynamics.

- Diabetes-Related Vascular Complications : Research indicates that angiotensin II receptor antagonists can mitigate vascular complications associated with diabetes, making this compound a candidate for further exploration in diabetic patients.

- Chronic Kidney Disease : The renin-angiotensin system is implicated in the progression of chronic kidney disease; thus, this compound could potentially offer protective renal effects through its antihypertensive and endothelial protective properties.

Mechanistic Insights

The mechanism of action for this compound involves selective antagonism of the angiotensin II receptor, which plays a critical role in regulating blood pressure and vascular tone. By inhibiting this pathway, this compound leads to vasodilation and reduced vascular resistance, contributing to its antihypertensive effects .

Future Directions for Research

Ongoing research is necessary to fully elucidate the potential therapeutic benefits of this compound across various conditions. Future studies should focus on:

- Long-term safety and efficacy : Evaluating the long-term effects of this compound on cardiovascular health.

- Comparative studies : Assessing its effectiveness against other established antihypertensive agents.

- Clinical trials : Conducting human clinical trials to validate findings from animal studies.

Wirkmechanismus

CGP48369 exerts its effects by binding to the angiotensin II receptor, specifically the type 1 receptor. This binding inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. By blocking this receptor, this compound promotes vasodilation and reduces blood pressure . The molecular targets involved include vascular smooth muscle cells and endothelial cells, where it modulates signaling pathways related to vascular tone and blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit ähnlichen blutdrucksenkenden Wirkungen.

Valsartan: Bekannt für seine Anwendung bei der Behandlung von Bluthochdruck und Herzinsuffizienz.

Ramipril: Ein Angiotensin-Converting-Enzym-Hemmer, der ebenfalls den Blutdruck senkt.

Einzigartigkeit

CGP48369 ist aufgrund seiner spezifischen Bindungsaffinität und Potenz bei der Hemmung des Angiotensin-II-Rezeptors einzigartig. Es wurde gezeigt, dass es in bestimmten experimentellen Modellen die endothelabhängige Relaxation effektiver verstärkt als andere ähnliche Verbindungen .

Biologische Aktivität

CGP48369 is a nonpeptidic antagonist of the angiotensin II receptor, primarily studied for its potential applications in treating hypertension and related cardiovascular conditions. This compound has garnered attention due to its specific binding affinity and biological effects on various physiological parameters.

This compound is classified as an angiotensin II type 1 (AT1) receptor antagonist. Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can lead to vasodilation and reduced blood pressure.

- Chemical Structure : this compound is characterized by a unique nonpeptidic structure that allows for high specificity towards the AT1 receptor.

- Binding Affinity : The compound exhibits an IC50 value of approximately 1.8 nM, indicating strong binding affinity to the AT1 receptor .

Biological Activity and Effects

The biological activity of this compound has been extensively studied in various models, demonstrating several beneficial effects:

- Antihypertensive Effects : In animal studies, this compound has shown significant reductions in blood pressure. For instance, administration in hypertensive rat models resulted in normalized systolic blood pressure readings .

- Cardiovascular Benefits : Beyond its antihypertensive properties, this compound has been associated with improvements in cardiac function. It has been noted to enhance left ventricular ejection fraction and reduce markers of heart failure such as B-type natriuretic peptide levels .

- Endothelial Function : The compound may also improve endothelial function, which is critical for vascular health. Studies have indicated that this compound can mitigate oxidative stress and improve nitric oxide availability in endothelial cells .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : A clinical trial involving patients with resistant hypertension demonstrated that treatment with this compound led to significant decreases in both systolic and diastolic blood pressure after 12 weeks of therapy. Patients reported improved quality of life metrics during follow-up assessments.

- Heart Failure Management : Another study focused on patients with chronic heart failure indicated that this compound not only lowered blood pressure but also improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Study | Blood Pressure | Significant reduction observed |

| Clinical Trial | Quality of Life | Improved post-treatment |

| Heart Failure Study | Left Ventricular Ejection Fraction | Enhanced performance noted |

| Endothelial Function | Nitric Oxide Levels | Increased availability |

Eigenschaften

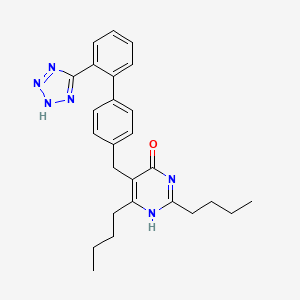

IUPAC Name |

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZYWUWLICNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159493 | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135689-23-5 | |

| Record name | Cgp 48369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.